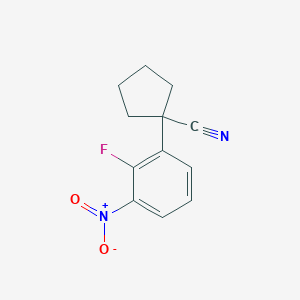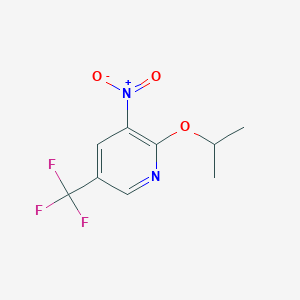![molecular formula C11H13ClN2O3 B8030643 4-[(2-Chloro-6-nitrophenyl)methyl]morpholine](/img/structure/B8030643.png)
4-[(2-Chloro-6-nitrophenyl)methyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Chloro-6-nitrophenyl)methyl]morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a 2-chloro-6-nitrophenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-6-nitrophenyl)methyl]morpholine typically involves the reaction of morpholine with 2-chloro-6-nitrobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Morpholine+2-Chloro-6-nitrobenzyl chloride→this compound
The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反应分析
Types of Reactions
4-[(2-Chloro-6-nitrophenyl)methyl]morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The morpholine ring can be oxidized to form N-oxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Reduction: 4-[(2-Amino-6-chlorophenyl)methyl]morpholine.
Oxidation: Morpholine N-oxide derivatives.
科学研究应用
4-[(2-Chloro-6-nitrophenyl)methyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: Used in the development of polymers and advanced materials due to its unique structural properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism by which 4-[(2-Chloro-6-nitrophenyl)methyl]morpholine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 4-[(2-Chloro-4-nitrophenyl)methyl]morpholine
- 4-[(2-Bromo-6-nitrophenyl)methyl]morpholine
- 4-[(2-Chloro-6-nitrophenyl)ethyl]morpholine
Uniqueness
4-[(2-Chloro-6-nitrophenyl)methyl]morpholine is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which influences its reactivity and interaction with other molecules. This structural specificity can lead to distinct biological and chemical properties compared to its analogs.
属性
IUPAC Name |
4-[(2-chloro-6-nitrophenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c12-10-2-1-3-11(14(15)16)9(10)8-13-4-6-17-7-5-13/h1-3H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXZATQMZBFKOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
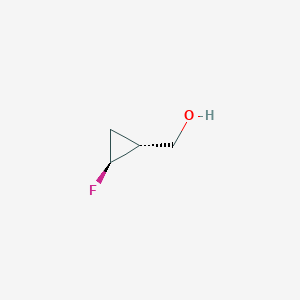
![(2S,4R)-4-[(4-cyanophenyl)methyl]pyrrolidin-1-ium-2-carboxylate](/img/structure/B8030565.png)
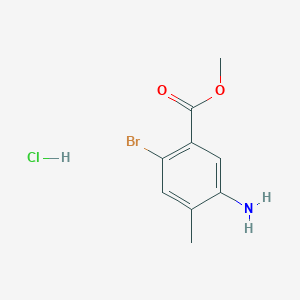
![Diethyl[(5-fluoro-2-nitrophenyl)methyl]amine hydrochloride](/img/structure/B8030590.png)
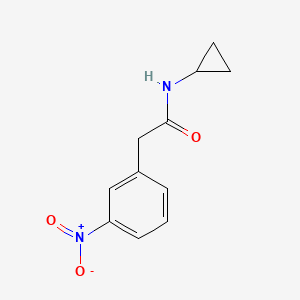
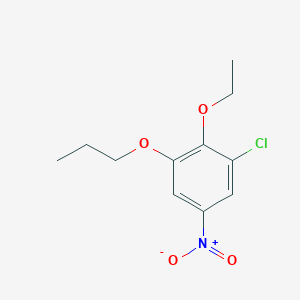
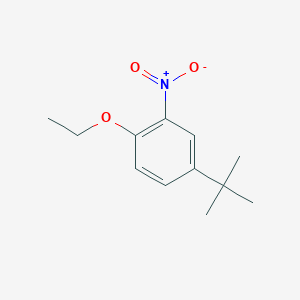
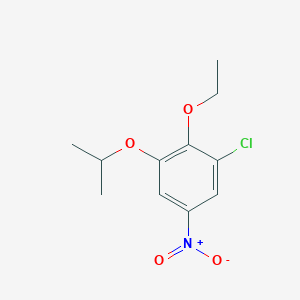
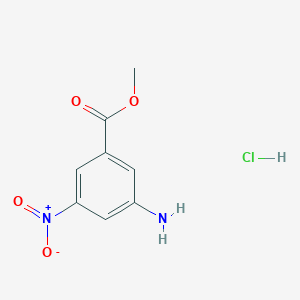
![[5-Nitro-2-(trifluoromethoxy)phenyl]methanol](/img/structure/B8030631.png)
![1-[(3-Chloro-4-nitrophenyl)methyl]piperidine](/img/structure/B8030639.png)
![N-[(3-Chloro-4-nitrophenyl)methyl]cyclopentanamine](/img/structure/B8030641.png)
